![molecular formula C9H17NO3 B13482713 2-Formamido-4-methylheptanoic acid](/img/structure/B13482713.png)
2-Formamido-4-methylheptanoic acid
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Overview
Description
2-Formamido-4-methylheptanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a formamido group attached to the second carbon and a methyl group attached to the fourth carbon of the heptanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formamido-4-methylheptanoic acid typically involves the reaction of 4-methylheptanoic acid with formamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the formamido group. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to enhance the efficiency and scalability of the process. The use of automated systems and precise control of reaction parameters ensures consistent quality and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Formamido-4-methylheptanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the formamido group to an amine group.
Substitution: The compound can participate in substitution reactions, where the formamido group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-Formamido-4-methylheptanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Formamido-4-methylheptanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formamido group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The pathways involved may include metabolic processes where the compound is converted to active metabolites that exert specific effects.
Comparison with Similar Compounds
Similar Compounds
2-Formamido-4-methylpentanoic acid: A similar compound with a shorter carbon chain.
2-Formamido-4-methylhexanoic acid: Another related compound with a different carbon chain length.
Uniqueness
2-Formamido-4-methylheptanoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties
Biological Activity
2-Formamido-4-methylheptanoic acid (CAS Number: 1188-02-9) is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.
This compound is an amino acid derivative characterized by the presence of a formamide group. Its chemical structure can be represented as follows:
- Chemical Formula : C₇H₁₃NO₃
- Molecular Weight : 159.19 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly regarding its effects on cellular processes and potential therapeutic applications.
1. Cytotoxicity
Research has indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies on fatty acid derivatives have shown significant cytotoxicity against L-1210 leukemia cells and P388 murine leukemia cells, suggesting that this compound may also possess similar properties .
Cell Line | IC50 (µM) |
---|---|
L-1210 Leukemia Cells | 56 |
P388 Murine Leukemia | 59 |
U2OS Osteosarcoma | 32 |
HT29 Colon Adenocarcinoma | 22 |
3. Developmental and Reproductive Toxicity
In developmental toxicity studies involving similar compounds, no significant adverse effects were observed at lower doses. The NOAEL (No Observed Adverse Effect Level) for developmental toxicity was determined to be around 50 mg/kg/day based on reductions in live pups at higher doses . This indicates a relatively safe profile for lower exposures.
Case Study 1: Antitumor Activity
A study investigated the antitumor activity of fatty acid derivatives in marine natural products, highlighting that certain derivatives inhibited the growth of cancer cell lines significantly. The findings suggest that structural modifications in compounds like this compound could enhance their antitumor efficacy .
Case Study 2: Neuroprotective Effects
Another line of research focused on neuroprotective effects attributed to fatty acids similar to this compound. These compounds demonstrated the ability to modulate lipid metabolism and protect neuronal cells from oxidative stress, indicating potential therapeutic applications in neurodegenerative diseases .
Properties
Molecular Formula |
C9H17NO3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-formamido-4-methylheptanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-3-4-7(2)5-8(9(12)13)10-6-11/h6-8H,3-5H2,1-2H3,(H,10,11)(H,12,13) |
InChI Key |
OOZDCCQUZLBWQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CC(C(=O)O)NC=O |
Origin of Product |
United States |
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